molecular formula C17H11IN2O3 B11053267 6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11053267
M. Wt: 418.18 g/mol
InChI Key: VNKXVODXGZPQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can be achieved through a multi-step process involving the formation of the chromene core followed by the introduction of the amino and iodophenyl groups. One common method involves the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This one-pot reaction creates the chromene ring by forming two C–C bonds and one C–O bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the one-pot synthesis method for scalability. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, solvent-free conditions and the avoidance of chromatographic purification make this method environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene core or the iodophenyl group.

    Substitution: The amino and iodophenyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromenes .

Scientific Research Applications

6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3-CYANOCHROMENE: Known for its cytotoxicity in cancer cell lines.

    METHYLENEDIOXYPRECOCENE: A natural insecticide with anti-juvenile hormone activity.

Uniqueness

6-AMINO-8-(3-IODOPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE stands out due to its combination of an amino group, an iodophenyl group, and a dioxolochromene core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H11IN2O3

Molecular Weight

418.18 g/mol

IUPAC Name

6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C17H11IN2O3/c18-10-3-1-2-9(4-10)16-11-5-14-15(22-8-21-14)6-13(11)23-17(20)12(16)7-19/h1-6,16H,8,20H2

InChI Key

VNKXVODXGZPQMS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.